molecular formula C8H8BrN3 B6591705 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1504843-40-6

7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B6591705
CAS No.: 1504843-40-6
M. Wt: 226.07 g/mol
InChI Key: UDDHZYSARXLARN-UHFFFAOYSA-N
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Description

7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound with the molecular formula C8H8BrN3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the substitution of a hydrogen atom at the C-3 position with a bromine atom . The reaction conditions usually involve maintaining the reaction mixture at room temperature and monitoring the progress using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 2-methylimidazo[1,2-a]pyridin-3-yl methoxy .

Scientific Research Applications

7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the C-3 position enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

7-bromo-2-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-8(10)12-3-2-6(9)4-7(12)11-5/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDHZYSARXLARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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